4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides and pyrazole derivatives. This compound is characterized by its unique structural features, including a chloro substituent, a pyrazole ring, and a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 365.81 g/mol. The compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
This compound can be classified as a sulfonamide due to the presence of the sulfonamide functional group (-SO2NH2) and as a pyrazole derivative because of the pyrazole ring structure. It is often synthesized for research purposes and is available from chemical suppliers such as Sigma-Aldrich and BenchChem .
The synthesis of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide typically involves several key steps:
These reactions require careful control of temperature and pH to ensure high yields and purity .
The molecular structure of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide can be described using various structural representations:
CC(C(=O)N1C=CC=C(C)C(C)=N(C)C(=O)C(N)=N1)Cl
InChI=1S/C14H16ClN3O3S/c1-10(15)11(16(2)12(19)9-15)14(20)18(17(10)3)13(21)8/h4-8H,9H2,1-3H3
The compound exhibits a complex arrangement that includes a chloro group attached to a benzene ring and a sulfonamide group linked to a pyrazole moiety. The presence of multiple functional groups contributes to its potential reactivity and biological activity .
The chemical behavior of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide can be explored through various reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its chemical properties .
The mechanism of action for 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide primarily involves its interaction with specific biological targets:
These interactions are crucial for understanding its potential therapeutic applications in treating diseases such as cancer or infections .
The physical and chemical properties of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.81 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions but sensitive to moisture |
These properties influence its handling in laboratory settings and potential applications in various fields .
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide has several notable applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2